molecular formula C11H10N2O2 B1321425 Ethyl Quinoxaline-6-carboxylate CAS No. 6924-72-7

Ethyl Quinoxaline-6-carboxylate

Cat. No. B1321425
CAS RN: 6924-72-7
M. Wt: 202.21 g/mol
InChI Key: KGGWBCOZLWDYSQ-UHFFFAOYSA-N
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Description

Ethyl quinoxaline-6-carboxylate is a compound that falls within the broader class of quinoxaline derivatives. These compounds are of significant interest due to their diverse range of applications, including their use as dyes, in medicinal chemistry as therapeutic agents, and in material science for their electronic properties. The quinoxaline moiety is a bicyclic system consisting of a benzene ring fused to a pyrazine ring, and the presence of a carboxylate ester group at the 6-position introduces reactivity that can be exploited for further chemical transformations.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to ethyl quinoxaline-6-carboxylate, have been synthesized by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, with and without concentrated hydrochloric acid as a catalyst . Another synthesis route involves a domino process starting from arylmethyl azides to yield quinoline-3-carboxylic acid ethyl esters . Additionally, ethyl quinoline-3-carboxylates have been synthesized from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be further substituted at various positions to yield a wide array of derivatives. For example, the molecular structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was confirmed by X-ray diffraction analysis, demonstrating the utility of such techniques in elucidating the structures of novel quinoxaline derivatives .

Chemical Reactions Analysis

Quinoxaline derivatives participate in a variety of chemical reactions. For instance, the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate led to the formation of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, showcasing the reactivity of these compounds towards halogenation . Dipolar cycloaddition reactions have also been employed to synthesize substituted imidazo[1,5-a]quinoxaline-3-carboxylates from ethyl isocyanoacetate and unsymmetrically substituted quinoxalines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the orientation parameter (S(A)) of certain ethyl quinoxaline derivatives in nematic liquid crystals suggests their potential application in liquid crystal displays due to their good alignment properties . The presence of substituents on the quinoxaline nucleus significantly affects the in vitro activity of these compounds, as seen in the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives with antituberculosis activity . Moreover, the antiamoebic activity of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives has been evaluated, with some derivatives showing greater activity than standard treatments .

Scientific Research Applications

Antituberculosis Agents

Ethyl Quinoxaline-6-carboxylate derivatives have been synthesized and evaluated for their antituberculosis activity. For instance, a study by Jaso et al. (2005) discovered that certain derivatives exhibit significant in vitro activity against tuberculosis. These derivatives are notable for their potency, selectivity, and low cytotoxicity, making them promising leads for new antituberculosis drugs.

Synthesis from Ethyl Gallate

Research by Lima & Porto (2017) reported the efficient synthesis of quinoxalines from gallic acid ethyl ester, a process notable for its high yield and use of ethanol as a solvent. This synthesis method represents an environmentally friendly approach to producing quinoxaline derivatives.

Antiproliferative Activity

A study by Hajri et al. (2016) identified ethyl 3-(arylethynyl)quinoxaline-2-carboxylates with substantial antiproliferative activity against human non-small cell lung carcinoma and glioblastoma cell lines. These findings are significant for potential cancer therapies.

Anti-Trypanosoma Cruzi and Anti-Leishmanial Activity

Research on ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives by Villalobos-Rocha et al. (2014) revealed their in vitro effectiveness against Trypanosoma cruzi trypomastigotes and Leishmania mexicana promastigotes. This study highlights the potential of these compounds in treating parasitic infections.

EGFR-TK Inhibition and Anticancer Activity

A study by Ahmed et al. (2020) synthesized ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates and evaluated their anti-proliferative effects against cancer cell lines, highlighting their potential as anticancer agents with EGFR inhibitory activity.

Antiamoebic Agents

Duque-Montaño et al. (2013) investigated ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives for their antiamoebic activity. They found that several derivatives showed greater activity than standard treatments against Entamoeba histolytica, suggesting their potential as new antiamoebic agents (Duque-Montaño et al., 2013).

Electrochemical Analysis

Shah et al. (2014) explored the redox behavior of a quinoxaline carboxylic acid derivative, highlighting its potential in electrochemical applications. They conducted comprehensive studies to evaluate important thermodynamic parameters and proposed a pH-dependent redox mechanism (Shah et al., 2014).

Antiviral Agents

Elzahabi (2017) synthesized novel quinoxaline derivatives, including ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate, and evaluated their antiviral activity against various viruses like HCV, HBV, HSV-1, and HCMV. This research indicated that some compounds exhibited potent activity against HCMV, suggesting their potential as antiviral agents (Elzahabi, 2017).

In Vitro Efficacy in Experimental Tuberculosis

Vicente et al. (2008) extended previous findings on the in vitro efficacy of 1,4-di-N-oxide quinoxaline derivatives against Mycobacterium tuberculosis. They identified a derivative with in vivo efficacy in a mouse model of tuberculosis, suggesting a novel mode of action different from existing antitubercular drugs (Vicente et al., 2008).

Synthesis of Ethyl 6,7-difluoro-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate

Cheng De-jun (2004) explored the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-1, 4-dihydro-[1,3] thiazeto[3,2-α] quinoline-3-carboxylate, which indicates a practical and industrially viable synthesis route for this compound (Cheng De-jun, 2004).

Safety And Hazards

Ethyl Quinoxaline-6-carboxylate may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and breathing its dust or fumes should be avoided .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

ethyl quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWBCOZLWDYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617766
Record name Ethyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Quinoxaline-6-carboxylate

CAS RN

6924-72-7
Record name Ethyl 6-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Silk - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Repeated crystallisation of the product from benzenecyclohexane (A1,OJ gave ethyl quinoxaline-6-carboxylate (2-3 g.), mp 68-70" (Found : N, 14.2. Cl1HloO,Nz requires N, 13.85y0). …
Number of citations: 12 pubs.rsc.org
M Christen, C Kamischke, HD Kulasekara… - …, 2019 - Wiley Online Library
… 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl quinoxaline-6-carboxylate (1 o) image : Compound 1 o was prepared according to the procedure in General Method A from 1 v and quinoxaline-6-…
Y Chen, H Xu, L Chen, Y Shi, A Hou, Z Liu… - Russian Chemical …, 2023 - Springer
Reagent system NaBH 4—ZnCl 2 was found to be suitable for the reduction of various substituted quinoxalines to obtain corresponding 1, 2, 3, 4-tetrahydro derivatives. The reduction …
Number of citations: 0 link.springer.com

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